molecular formula C21H19N3O4S B2455800 (Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 608492-98-4

(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2455800
CAS No.: 608492-98-4
M. Wt: 409.46
InChI Key: DOWPVOGDOIMAIL-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-4-28-16-10-5-13(11-17(16)27-3)12-18-20(25)24-21(29-18)22-19(23-24)14-6-8-15(26-2)9-7-14/h5-12H,4H2,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWPVOGDOIMAIL-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound belonging to the thiazole and triazole family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process including condensation reactions and functional group modifications. For instance, the Knoevenagel condensation method has been employed to achieve the desired thiazolo-triazole framework. The yield and purity of synthesized compounds are critical for evaluating biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. In vitro assays have shown that these compounds exhibit cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
Huh7-D125-10Moderate cytotoxicity
MCF-78-15Significant growth inhibition
PC-310-20Moderate inhibition

These results indicate that this compound may act as a promising candidate in cancer therapy.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of kinase activity. For instance, it has been reported that similar thiazole derivatives can inhibit key kinases involved in cancer progression such as CDK9 and GSK-3β. The inhibition of these kinases leads to reduced cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, thiazolo-triazole derivatives have shown antimicrobial activity against various pathogens. The minimal inhibitory concentration (MIC) values for selected strains are summarized below:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus50Moderate antibacterial effect
Escherichia coli25Strong antibacterial effect
Candida albicans100Weak antifungal effect

These findings suggest that this compound may also possess broad-spectrum antimicrobial properties.

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of compounds similar to this compound. For instance:

  • Study on Anticancer Activity : A study involving a series of thiazolo-triazole derivatives demonstrated that modifications at specific positions significantly enhanced their cytotoxicity against breast cancer cell lines.
  • Antimicrobial Effectiveness : Another research effort evaluated the antimicrobial properties of thiazole derivatives against resistant strains of bacteria and fungi, showing promising results that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Prepare thiazole and triazole precursors via condensation of thiourea derivatives with α-halo ketones.
  • Step 2 : Fuse the rings using cyclization agents like POCl₃ or polyphosphoric acid under reflux .
  • Step 3 : Introduce the benzylidene and methoxyphenyl groups via Knoevenagel condensation, using piperidine as a base catalyst in ethanol or DMF .
  • Optimization : Reaction conditions (e.g., 60–80°C, 12–24 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yields >60% .

Q. How can the compound’s structural purity and configuration (Z-isomer) be validated?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., benzylidene CH at δ 7.8–8.2 ppm) and carbonyl signals (δ 165–175 ppm) .
  • LCMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • X-ray Crystallography : Resolve Z/E configuration ambiguity by analyzing crystal packing and dihedral angles .
  • Elemental Analysis : Ensure ≤0.4% deviation in C/H/N/S content .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition ELISA or nitric oxide suppression in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

  • Approach :

  • Structural Analog Comparison : Test derivatives with varying substituents (e.g., ethoxy vs. propoxy) to isolate substituent effects .
  • Assay Standardization : Replicate studies under uniform conditions (e.g., DMSO concentration ≤0.1%, cell passage number) .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to correlate bioactivity with logP, polar surface area, or H-bond donors .

Q. What computational strategies predict the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR, tubulin) based on similar thiazolo-triazole inhibitors .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like molar refractivity and topological polar surface area to optimize activity .
  • MD Simulations : Simulate binding stability (>50 ns trajectories) with GROMACS to assess target residence time .

Q. How does the compound’s photostability impact its pharmacological applicability?

  • Experimental Design :

  • UV-Vis Spectroscopy : Monitor λmax shifts under UV light (254 nm) over 24 hours .
  • HPLC Stability Testing : Quantify degradation products (e.g., oxidized benzylidene derivatives) .
  • Microsomal Assay : Assess hepatic metabolism using rat liver microsomes and NADPH cofactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.